(Z)-2-(2,3-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Description
(Z)-2-(2,3-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C25H22N2O5 and its molecular weight is 430.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Properties
Synthesis of Pyrimido and Oxazine Derivatives
Research has explored the synthesis of various pyrimido[1, 6-c][1, 3]oxazine and oxazepine derivatives, showcasing the versatility of these compounds in mimicking anti-constrained acyclic thymidine analogs. These syntheses involve complex reactions, demonstrating the chemical flexibility and potential for modification of oxazine derivatives for various scientific applications (Hsu et al., 1996).
Oxazepine and Pyrazolo[3,4-d][1,3]oxazine Structures
Another study focused on the synthesis and structural analysis of 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d][1,3]oxazine derivatives. This work highlights the importance of hydrogen bonding in the molecular structure, which could imply similar interactions in related benzofuro[7,6-e][1,3]oxazin compounds (Castillo et al., 2009).
Advanced Synthetic Methods for Oxazine Derivatives
The tandem palladium-catalyzed oxidative aminocarbonylation-cyclization approach was used to synthesize 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, illustrating an efficient method for constructing complex oxazine frameworks. This highlights the synthetic accessibility of oxazine derivatives, which might be applicable to the synthesis of the compound (Gabriele et al., 2006).
Potential Applications
Conductive Polybenzoxazines
Research into the preparation of conductive polybenzoxazines by oxidative polymerization indicates potential applications of oxazine derivatives in the development of conducting polymers. Such polymers could find use in electronics, smart materials, and other high-tech applications (Kiskan et al., 2007).
High-Performance Polybenzoxazines
Studies on azopyridine-functionalized benzoxazine indicate the development of high-performance polybenzoxazines stabilized through metal–ligand coordination. This suggests potential applications in creating materials with enhanced thermal properties and tunable surface characteristics for advanced engineering and materials science applications (Mohamed et al., 2014).
Properties
IUPAC Name |
(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-29-21-8-5-6-16(24(21)30-2)12-22-23(28)18-9-10-20-19(25(18)32-22)14-27(15-31-20)13-17-7-3-4-11-26-17/h3-12H,13-15H2,1-2H3/b22-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCPIVIRMDCZRG-UUYOSTAYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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